![molecular formula C10H16NO3P B14272628 Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate CAS No. 180906-51-8](/img/structure/B14272628.png)
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chiral amino-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate chiral amine under controlled conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate involves its interaction with molecular targets through its phosphonate and amino groups. These interactions can lead to the inhibition or activation of specific enzymes and pathways, depending on the context. The compound’s chiral nature also plays a role in its biological activity, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate include other phosphonates and phosphonic acids, such as:
- Dimethyl phosphite
- Diethyl phosphonate
- Aminomethylphosphonic acid
- Glyphosate (a widely used herbicide)
Uniqueness
What sets this compound apart is its chiral amino-phenylethyl moiety, which imparts unique properties in terms of chiral recognition and biological activity. This makes it particularly valuable in applications requiring high specificity and selectivity .
Properties
CAS No. |
180906-51-8 |
|---|---|
Molecular Formula |
C10H16NO3P |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
(1R)-2-dimethoxyphosphoryl-1-phenylethanamine |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
AFOWVLYUQCWFSA-JTQLQIEISA-N |
Isomeric SMILES |
COP(=O)(C[C@@H](C1=CC=CC=C1)N)OC |
Canonical SMILES |
COP(=O)(CC(C1=CC=CC=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
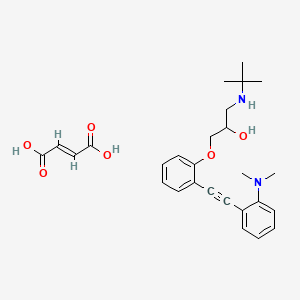
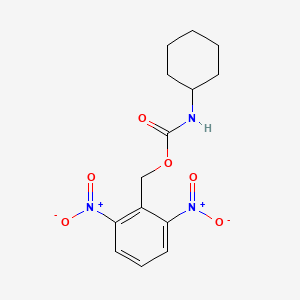
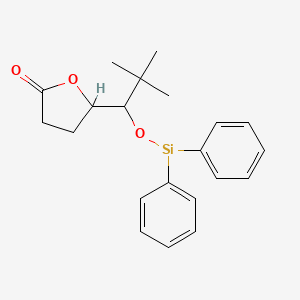
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
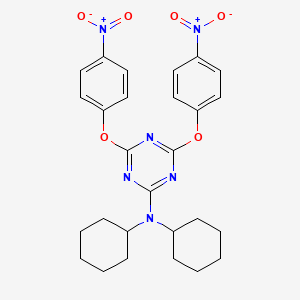
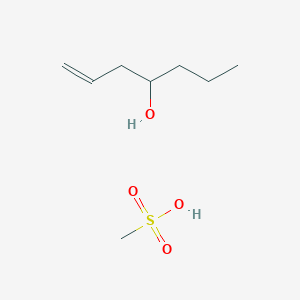
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

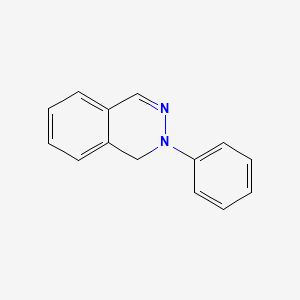
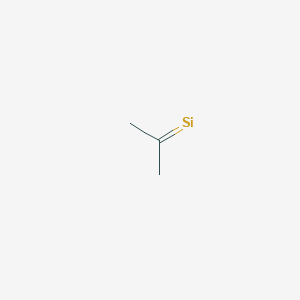
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
